N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide is a synthetic small molecule characterized by a complex hybrid structure. Its core consists of a 4,6-dimethylpyrimidinyl group linked via an amidine bridge to a 5-fluoroindole-ethylamine moiety and a furan-2-carboxamide tail. This compound’s design integrates pharmacophores known for diverse biological interactions, including kinase inhibition and receptor modulation. The E-configuration of the methylidene group ensures planarity, critical for binding to hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C22H21FN6O2 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21FN6O2/c1-13-10-14(2)27-22(26-13)29-21(28-20(30)19-4-3-9-31-19)24-8-7-15-12-25-18-6-5-16(23)11-17(15)18/h3-6,9-12,25H,7-8H2,1-2H3,(H2,24,26,27,28,29,30) |
InChI Key |
YFRSGFPKYXXZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The pyrimidine and indole intermediates are then coupled using reagents such as carbodiimides or phosphonium salts to form the desired compound.
Final Functionalization: The furan carboxamide group is introduced in the final step through amidation reactions using furan-2-carboxylic acid and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes, particularly those involving pyrimidine and indole derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key motifs with several analogs, enabling a structure-activity relationship (SAR) analysis. Below is a detailed comparison:
Core Structural Variations
*Calculated based on molecular formulas.
Functional Group Analysis
- Fluorine’s smaller size may improve binding to sterically constrained active sites.
Amide Linker :
Pyrimidinyl Modifications :
- The 4,6-dimethylpyrimidinyl group is conserved across all analogs, suggesting its role as a critical binding anchor, possibly via π-stacking or hydrogen bonding .
- In , the pyrimidinyl group is sulfonamide-linked to a phenyl ring, introducing a polar sulfonyl group that may enhance solubility but reduce blood-brain barrier permeability.
Pharmacological Implications
- Target Selectivity : The 5-fluoroindole and furan-2-carboxamide in the target compound may confer selectivity for fluorophore-sensitive targets (e.g., kinases or GPCRs) over analogs with bulkier substituents.
- Metabolic Stability : Fluorine’s resistance to oxidation compared to methoxy groups could reduce hepatic clearance, extending half-life .
- Synthetic Accessibility : highlights the use of 2-thio-4,6-dimethylpyrimidine in synthesizing analogs, suggesting the target compound may be prepared via similar nucleophilic substitutions or coupling reactions .
Crystallographic and Computational Insights
Structural characterization of related compounds (e.g., ) relies on tools like SHELXL for refinement and ORTEP-3 for visualization . The E-configuration in the target compound’s methylidene bridge is likely validated through X-ray crystallography, ensuring geometric precision critical for activity .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H26N8O2S |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 924875-74-1 |
The compound features a furan ring, a pyrimidine moiety, and an indole structure, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It might interact with various receptors, altering signaling pathways associated with cell proliferation and apoptosis.
- Nucleic Acid Interaction : The compound could bind to DNA or RNA, affecting transcription and replication processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- Bactericidal Effects : Studies have shown that related compounds display activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus species .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Cell Proliferation Inhibition : It may inhibit the growth of cancer cell lines through apoptosis induction.
- Targeting Signaling Pathways : Compounds with similar structures have been reported to interfere with pathways like PI3K/Akt and MAPK, which are critical in cancer progression.
Anti-inflammatory Activity
Preliminary studies indicate that N-[E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide may also possess anti-inflammatory properties:
- Cytokine Inhibition : The compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, which is often activated in inflammatory responses.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar compounds against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus), it was found that certain derivatives exhibited significant biofilm inhibition at concentrations as low as 0.007 mg/mL . This suggests that N-[E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide could be effective in treating infections caused by resistant strains.
Study 2: Anticancer Activity
A comparative study on the anticancer effects of various indole-based compounds demonstrated that those containing pyrimidine rings showed enhanced cytotoxicity against breast cancer cell lines (MCF7), with IC50 values significantly lower than standard chemotherapeutics . This highlights the potential of N-[E)-[(4,6-dimethylpyrimidin-2-ylo)amino]{[2-(5-fluoro-1H-indol-3-ylo)etil] amino}methylidene]-furan derivatives in cancer therapy.
Study 3: Anti-inflammatory Properties
Research into the anti-inflammatory effects of related compounds revealed a reduction in inflammatory markers in animal models when treated with these derivatives . The findings suggest that these compounds can modulate immune responses effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
